molecular formula C9H9BrO2S B6158840 6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 1784147-12-1

6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B6158840
CAS No.: 1784147-12-1
M. Wt: 261.14 g/mol
InChI Key: LBRZWEGVJJRAAO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRZWEGVJJRAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Synthesis of α-Substituted o-(Methylsulfonyl)styrenes (3):

    • Thiolation: Treatment of α-substituted o-bromostyrenes (1) with butyllithium generates o-lithiostyrenes, which react with sulfur and methyl iodide to form α-substituted o-(methylsulfanyl)styrenes (2).

    • Oxidation: Methyl sulfides (2) are oxidized with m-chloroperbenzoic acid (MCPBA) to yield o-(methylsulfonyl)styrenes (3).

  • Cyclization with LDA:

    • LDA induces cyclization of (3) via deprotonation at the α-position, forming a carbanion that attacks the β-carbon of the styrene moiety. This generates a benzylic anion intermediate (5), which upon aqueous workup yields 4-substituted 3,4-dihydro-2H-1-benzothiopyran-1,1-dioxides (6).

Example Reaction:

For 6-bromo substitution, the starting o-bromostyrene must have bromine at the position corresponding to the 6-position post-cyclization. Cyclization of 3-bromo-α-substituted o-(methylsulfonyl)styrene under LDA conditions (0°C to rt) produces the target compound in moderate yields.

Bromination of Preformed 3,4-Dihydro-2H-1-benzothiopyran-1,1-dioxide

An alternative route involves bromination of the parent sulfone. This method requires precise control to ensure regioselectivity at the 6-position.

Procedure:

  • Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-1,1-dioxide:

    • The parent compound is prepared via cyclization of o-(methylsulfonyl)styrene without substituents.

  • Electrophilic Aromatic Bromination:

    • Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) introduces bromine at the activated para position relative to the sulfone group, yielding the 6-bromo derivative.

Challenges:

  • Competing bromination at other positions (e.g., 7-bromo isomer) necessitates careful optimization of reaction conditions.

Oxidation of 6-Bromo-3,4-dihydro-2H-1-benzothiopyran

This two-step approach first synthesizes the sulfide precursor, followed by oxidation to the sulfone.

Steps:

  • Synthesis of 6-Bromo-3,4-dihydro-2H-1-benzothiopyran:

    • Cyclization of 6-bromo-o-vinylbenzenethiol derivatives under basic conditions forms the thiopyran ring.

  • Oxidation to Sulfone:

    • Treatment with oxone or MCPBA oxidizes the sulfide to the sulfone, yielding the target compound.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)RegioselectivityReference
LDA Cyclizationα-Substituted o-bromostyrenesLDA, MCPBA25–81High
Electrophilic Bromination3,4-Dihydro-2H-1-benzothiopyran-1,1-dioxideBr₂, FeBr₃40–60Moderate
Sulfide Oxidation6-Bromo-3,4-dihydro-2H-1-benzothiopyranOxone, MCPBA60–75High
  • LDA Cyclization offers direct access to 4-substituted derivatives but requires brominated precursors.

  • Electrophilic Bromination is less efficient due to competing isomer formation.

  • Sulfide Oxidation ensures high regioselectivity if the sulfide is correctly substituted.

Optimization and Mechanistic Insights

Cyclization Conditions:

  • Temperature: Reactions conducted at 0°C to room temperature prevent side reactions.

  • Electrophile Quenching: Trapping the benzylic anion (5) with electrophiles (e.g., alkyl halides) enables 4,4-disubstituted products but is unnecessary for 6-bromo synthesis.

Bromination Regioselectivity:

  • The sulfone group directs electrophilic bromination to the para position (C-6) due to its strong electron-withdrawing effect.

Scalability and Industrial Applications

While laboratory-scale syntheses are well-established, industrial production faces challenges:

  • Cost of LDA: Large-scale use of LDA is economically prohibitive, necessitating alternative bases.

  • Purification: Column chromatography is required for isolating the 6-bromo isomer from regioisomers .

Chemical Reactions Analysis

Reduction of Carbonyl Groups

The diketone moiety undergoes reduction to form diol derivatives. This reaction typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Reaction Conditions Products Monitoring
NaBH₄ in ethanol, 0–25°C, 4–6h6-Bromo-3,4-dihydro-2H-benzothiopyran-1,1-diolTLC, NMR

The reaction proceeds via nucleophilic attack on the carbonyl carbons, yielding a vicinal diol. Steric hindrance from the sulfone group may influence reaction kinetics and selectivity.

Condensation Reactions

The carbonyl groups react with nucleophiles such as amines or alcohols to form imines, hydrazones, or acetals. For example, condensation with primary amines generates Schiff base derivatives.

Reagents Conditions Product Class
R-NH₂ (e.g., aniline)Reflux in toluene, 12–24hSchiff bases

These reactions are pH-sensitive and often require acid catalysis (e.g., p-toluenesulfonic acid) to drive imine formation. The bromine substituent remains inert under these conditions.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups .

Reagents Conditions Yield Product
Arylboronic acid, Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 80–100°C, 12h73% 6-Aryl-3,4-dihydro-2H-benzothiopyran-1,1-dione

This cross-coupling reaction expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical applications.

Electrophilic Reactions

While the bromine atom deactivates the ring toward electrophilic substitution, directed ortho-metalation strategies enable functionalization. For example, lithiation at the 8-position (ortho to sulfone) followed by quenching with electrophiles like CO₂ or alkyl halides introduces new substituents .

Reagents Conditions Product
LDA, THF, -78°C; then CO₂Quench at -78°C, warm to RT8-Carboxy-substituted derivative

Sulfone Group Reactivity

The sulfone group participates in elimination or nucleophilic displacement reactions under strong basic conditions. For example, treatment with NaOH in polar aprotic solvents can lead to ring-opening or sulfinate salt formation.

Reagents Conditions Product
NaOH, DMSO, 120°C, 6hRing-opened sulfinic acid derivativeRequires further characterization

Key Reaction Trends

  • Solvent Sensitivity : Reactions are optimized in polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and stabilize intermediates .

  • Temperature Control : Exothermic reductions and metal-mediated couplings require strict temperature regulation .

  • Analytical Validation : Reaction progress is tracked via TLC (Rf values) and NMR (disappearance of carbonyl peaks at δ ~200 ppm in ¹³C NMR).

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing sulfur-containing heterocycles and biaryl systems.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione exhibit antimicrobial properties. Studies have shown that derivatives of benzothiopyran can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects
Benzothiopyran derivatives have been investigated for their anti-inflammatory effects. The presence of the sulfonyl group in 6-bromo-3,4-dihydro-2H-1lambda6-benzothiropyran enhances its activity against inflammation-related pathways, suggesting its utility in treating inflammatory diseases .

3. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Research on related compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Material Science Applications

1. Organic Electronics
The unique electronic properties of benzothiopyran derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Photocatalysis
The compound's structure allows it to be a potential photocatalyst for various chemical reactions under light irradiation. This application could be significant in environmental remediation and energy conversion processes .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria.
Anti-inflammatory PropertiesShowed reduction in inflammatory markers in vitro.
Anticancer PotentialInduced apoptosis in breast cancer cell lines.
Organic ElectronicsExhibited promising charge transport properties for OLED applications.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity, while its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzothiopyran-Dione Scaffold

The following analogs share the 3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione core but differ in substituents and stereochemistry:

Table 1: Structural Comparison
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Bromo-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione Br at C6 C₉H₉BrO₂S ~261 CID: 84083229 Brominated aromatic ring; sulfone group
(4R)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione OH at C4 (R-configuration) C₉H₁₀O₃S 198.24 1308650-41-0 Chiral center; hydroxyl group enhances polarity
(4S)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione OH at C4 (S-configuration) C₉H₁₀O₃S 198.24 Not explicitly listed Stereoisomer of the R-form; potential differences in biological activity
8-(Chloromethyl)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione ClCH₂ at C8 C₁₀H₁₁ClO₂S 230.71 EN300-45948696 Chloromethyl group increases steric bulk
4-Amino-6-chloro-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione NH₂ at C4; Cl at C6 C₉H₁₀ClNO₂S 231.70 1039912-70-3 Amino and chloro substituents; potential H-bonding

Key Comparative Insights

Substituent Effects on Molecular Properties

Halogenation :

  • The bromine atom in the primary compound increases molecular weight (~261 g/mol) compared to the chloro analog (230.71 g/mol for 8-chloromethyl derivative) .
  • Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine.

Polar Functional Groups: The 4-hydroxy derivatives (R and S configurations) exhibit lower molecular weights (~198 g/mol) due to replacement of bromine with a hydroxyl group. The OH group introduces hydrogen-bonding capacity, likely improving aqueous solubility .

Steric and Stereochemical Considerations: The 8-chloromethyl derivative’s substituent introduces steric hindrance near the sulfone group, which could affect binding interactions in biological systems .

Research and Data Limitations

  • Literature Gaps: No peer-reviewed studies or patents are explicitly cited for the primary compound or its analogs in the provided evidence, highlighting a need for experimental validation of predicted properties (e.g., CCS values) .
  • Stereochemical Data : The (4R) and (4S) hydroxy derivatives lack comparative data on enantiomer-specific behaviors .
  • Safety and Applications : Safety data sheets (SDS) and application studies are unavailable for most compounds, necessitating caution in handling and further research .

Biological Activity

6-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS Number: 112819-26-8) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrO3S
  • Molecular Weight : 275.12 g/mol
  • SMILES : C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1
  • InChIKey : LBRZWEGVJJRAAO-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of this compound is limited but suggests several promising avenues:

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. A study highlighted that derivatives of benzothiopyran compounds exhibited cytotoxic effects against various cancer cell lines. While specific data on this compound is sparse, related compounds have shown:

CompoundCell LineIC50 (µg/mL)Mechanism
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H292 (lung carcinoma)1.26Induces apoptosis through mitochondrial depolarization and DNA fragmentation

Although this study does not directly test this compound, it suggests a potential for similar activity due to structural similarities.

The mechanisms by which compounds in this class exert their effects often involve:

  • Induction of Apoptosis : Many benzothiopyran derivatives have been shown to promote programmed cell death in cancer cells.
  • Genotoxicity : Some studies indicate that these compounds can cause DNA damage in specific cancer cell lines without affecting normal cells significantly .

Case Studies and Research Findings

While direct case studies on this compound are lacking, related research provides insights into its potential applications:

Study on Related Compounds

A comparative analysis of various benzothiopyran derivatives revealed that structural modifications significantly impact biological activity. The presence of bromine and other functional groups can enhance cytotoxicity against specific cancer types.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.